1-isopropyl-1H-indole

Vue d'ensemble

Description

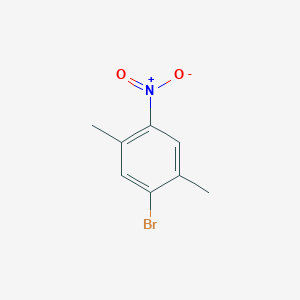

1-Isopropyl-1H-indole is a type of indole derivative . Indole derivatives are known for their wide-ranging biological activity and are found in many important synthetic drug molecules . They are also found in proteins in the form of amino acids, such as tryptophan .

Synthesis Analysis

The synthesis of indoles has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

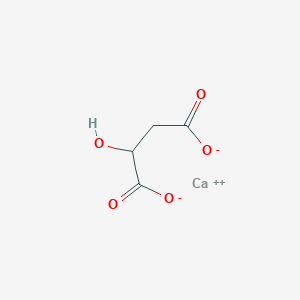

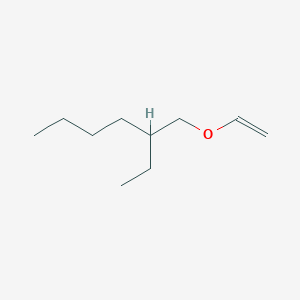

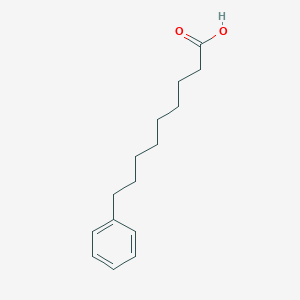

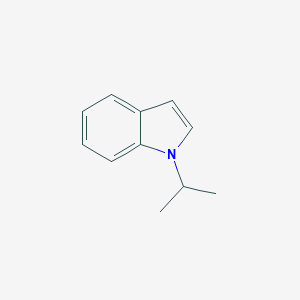

The indole ring system represents one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds . The structure of 1-isopropyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Applications De Recherche Scientifique

Synthesis and Functionalization of Indoles : Indoles, including 1-isopropyl-1H-indole, play a critical role in the synthesis of biologically active compounds. Palladium-catalyzed reactions are particularly significant for the functionalization of indoles, demonstrating their application in producing fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Chromatography and Auxins in Plant Tissues : Indole compounds, including derivatives of 1-isopropyl-1H-indole, are studied for their chromatographic behavior and their role as auxins in plant tissues, influencing plant growth and development (Stowe & Thimann, 1954).

C-H Annulation for Indole Synthesis : The synthesis of indoles, through methods like C-H annulation, has evolved significantly. This approach is advantageous for creating various substituted indoles, highlighting the versatility of indoles in chemical synthesis (Wang, Sun, Fang, & Huang, 2013).

BN Isosteres of Indole : The concept of BN/CC isosterism expands the structural diversity of indole-based compounds, which is significant in biological systems and materials applications. This research underscores the chemical importance of indoles and their derivatives (Abbey & Liu, 2013).

Medical Applications and SARS-CoV-2 Research : Indole and its derivatives, such as 1-isopropyl-1H-indole, have significant medical applications. They exhibit potential as anticancer agents and are being explored for anti-SARS CoV-2 therapy (Gobinath et al., 2021).

Isatins and Drug Synthesis : Isatins, closely related to indoles, are used in synthesizing various heterocyclic compounds and serve as raw materials for drug synthesis, highlighting the pharmaceutical significance of indole structures (Garden & Pinto, 2001).

Excited State Dynamics in Fluorescent Probes : The study of indoles under jet-cooled conditions aims to understand their excited state properties, useful in fluorescent probes for biological systems. This research indicates the applicability of indoles in bio-imaging and diagnostics (Demmer et al., 1990).

Safety And Hazards

Orientations Futures

There is still room for improvement in the field of indole synthesis . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . Therefore, future research could focus on developing new methodologies for the construction of this ever relevant heteroaromatic ring .

Propriétés

IUPAC Name |

1-propan-2-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFIJVJKRTZYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.